Welcome to the BenchChem Online Store!
molecular formula C6H5ClO2S B1297461 Methyl 5-chlorothiophene-2-carboxylate CAS No. 35475-03-7

Methyl 5-chlorothiophene-2-carboxylate

Cat. No. B1297461
M. Wt: 176.62 g/mol
InChI Key: SQVGSFPLDUMEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08592475B2

Procedure details

To a solution of methyl 5-chloro-2-thiophenecarboxylate (7 g, 39.6 mmol) and aluminum trichloride (7.93 g, 59.4 mmol) in chloroform (79 ml) at 25° C. was added bromine (2.86 ml, 55.5 mmol). The resulting solution stirred at 25° C. for 2 h. Ice chips were added to quench and the solution was partitioned between H2O-DCM. The aqueous phase was washed several times with DCM and the combined organic fractions were dried over Na2SO4, concentrated and purified via column chromatography (silica, 5% EtOAc in hexanes) affording methyl 4-bromo-5-chloro-2-thiophenecarboxylate (7.2 g, 28.2 mmol, 71.1% yield) as a white solid; LCMS (ES) m/z=255, 257 (M, M+2)+.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
7.93 g
Type
reactant
Reaction Step One
Quantity
2.86 mL
Type
reactant
Reaction Step One
Quantity
79 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][C:5]([C:7]([O:9][CH3:10])=[O:8])=[CH:4][CH:3]=1.[Cl-].[Cl-].[Cl-].[Al+3].[Br:15]Br>C(Cl)(Cl)Cl>[Br:15][C:3]1[CH:4]=[C:5]([C:7]([O:9][CH3:10])=[O:8])[S:6][C:2]=1[Cl:1] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
ClC1=CC=C(S1)C(=O)OC
Name
Quantity
7.93 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
2.86 mL
Type
reactant
Smiles
BrBr
Name
Quantity
79 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting solution stirred at 25° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Ice chips were added
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the solution was partitioned between H2O-DCM
WASH
Type
WASH
Details
The aqueous phase was washed several times with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic fractions were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via column chromatography (silica, 5% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(SC1Cl)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 28.2 mmol
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 71.1%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.